molecular formula C8H9NO2 B1247835 Streptokordin CAS No. 905828-76-4

Streptokordin

Cat. No. B1247835
CAS RN: 905828-76-4
M. Wt: 151.16 g/mol
InChI Key: JCPDZXJDYRLFMC-UHFFFAOYSA-N
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Description

Streptokordin is a new cytotoxic compound of the methylpyridine class . It was isolated from the fermentation broth of a marine actinomycete strain collected in deep-sea sediments . This actinomycete, which belongs to the genus Streptomyces, produces various bioactive secondary metabolites .


Synthesis Analysis

Streptokordin was isolated from the fermentation broth of a marine actinomycete strain . The strain, known as KORDI-3238, was collected from deep-sea sediments in the western Pacific Ocean . The isolation process involved fractionations by solvent partitioning, silica vacuum flash chromatography, and reversed-phase HPLC .

Scientific Research Applications

Cancer Research

Streptokordin: has exhibited significant cytotoxicity against several human cancer cell lines . Its ability to selectively target and kill cancer cells makes it a valuable compound for developing new anticancer therapies. Research is ongoing to understand its mechanism of action and potential use in chemotherapy.

Antibiotic Development

Although Streptokordin itself has not shown growth inhibition against microorganisms, the genus Streptomyces is a rich source of bioactive compounds used in antibiotic development . Streptokordin’s structure could inspire the synthesis of novel antibiotics.

Biochemical Research

The isolation and structural elucidation of Streptokordin involve advanced biochemical techniques, including FAB-MS, 1H, 13C, and 2D NMR spectroscopy . These methods are crucial in the discovery and analysis of new bioactive compounds.

Marine Biotechnology

Streptokordin is derived from marine actinomycetes, highlighting the ocean’s potential as a source of novel bioactive compounds . Its discovery promotes the exploration of marine biodiversity for new drug leads.

Pharmacology

Streptokordin’s cytotoxic properties may extend beyond cancer treatment. It could be studied for its effects on other pathological conditions, potentially leading to the development of new pharmacological agents .

Agrochemical Research

Related compounds from the genus Streptomyces have been used to develop agrochemicals like insecticides, pesticides, and herbicides . Streptokordin could serve as a model compound for creating more effective and environmentally friendly agrochemicals.

Environmental Science

The study of Streptokordin contributes to our understanding of environmental microbiology, particularly the role of actinomycetes in soil ecosystems .

Synthetic Chemistry

The complex structure of Streptokordin challenges synthetic chemists to replicate such molecules, which can lead to advancements in synthetic methodologies and the creation of new materials .

Mechanism of Action

Streptokordin is a novel cytotoxic compound of the methylpyridine class, isolated from the fermentation broth of a marine-derived Streptomyces sp. KORDI-3238 . This article provides a comprehensive overview of the mechanism of action of Streptokordin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Streptokordin are human cancer cell lines . It exhibits significant cytotoxicity against these cells, making it a potential candidate for cancer treatment .

Mode of Action

It interferes with biochemical reactions of NAD and NADH, and inhibits some enzymes involved in gluconeogenesis .

Biochemical Pathways

Streptokordin affects the biochemical pathways related to DNA synthesis and gluconeogenesis . By inhibiting these pathways, it disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

The pharmacokinetics of Streptokordin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation . These properties will have a significant impact on the bioavailability of Streptokordin, influencing its effectiveness as a therapeutic agent .

Result of Action

The result of Streptokordin’s action is the significant cytotoxicity against human cancer cell lines . It shows no growth inhibition against various microorganisms including bacteria and fungi , indicating its specificity towards cancer cells .

Future Directions

With increasing advancement in science and technology, there would be greater demands in future for new bioactive compounds synthesized by Streptomyces from various marine sources . As Streptokordin is a new cytotoxic compound isolated from a marine-derived Streptomyces, it could potentially be a subject of future research and development in the field of bioactive compounds .

properties

IUPAC Name

4-acetyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDZXJDYRLFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptokordin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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